molecular formula C12H11NO3 B11885062 7-Methyl-1-(2-oxopropyl)-1H-indole-2,3-dione CAS No. 79552-55-9

7-Methyl-1-(2-oxopropyl)-1H-indole-2,3-dione

Katalognummer: B11885062
CAS-Nummer: 79552-55-9
Molekulargewicht: 217.22 g/mol
InChI-Schlüssel: JEXHUEKQHJAUHF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

7-Methyl-1-(2-oxopropyl)indoline-2,3-dione is a derivative of indoline, a significant heterocyclic system in natural products and drugs. Indoline derivatives are known for their wide range of biological activities and applications in various fields, including chemistry, biology, and medicine .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 7-Methyl-1-(2-oxopropyl)indoline-2,3-dione typically involves the reaction of indoline derivatives with appropriate reagents under specific conditions. One common method includes the reaction of indoline with methylating agents and oxidizing agents to introduce the methyl and oxopropyl groups .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments can enhance the efficiency of the production process .

Analyse Chemischer Reaktionen

Types of Reactions

7-Methyl-1-(2-oxopropyl)indoline-2,3-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxo derivatives, while reduction can produce hydroxylated compounds .

Wissenschaftliche Forschungsanwendungen

7-Methyl-1-(2-oxopropyl)indoline-2,3-dione has several scientific research applications:

Wirkmechanismus

The mechanism of action of 7-Methyl-1-(2-oxopropyl)indoline-2,3-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds include other indoline derivatives such as:

Uniqueness

7-Methyl-1-(2-oxopropyl)indoline-2,3-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Eigenschaften

CAS-Nummer

79552-55-9

Molekularformel

C12H11NO3

Molekulargewicht

217.22 g/mol

IUPAC-Name

7-methyl-1-(2-oxopropyl)indole-2,3-dione

InChI

InChI=1S/C12H11NO3/c1-7-4-3-5-9-10(7)13(6-8(2)14)12(16)11(9)15/h3-5H,6H2,1-2H3

InChI-Schlüssel

JEXHUEKQHJAUHF-UHFFFAOYSA-N

Kanonische SMILES

CC1=C2C(=CC=C1)C(=O)C(=O)N2CC(=O)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.